molecular formula C13H7ClF3NO2 B1436448 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid CAS No. 1261631-80-4

5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B1436448
CAS No.: 1261631-80-4
M. Wt: 301.65 g/mol
InChI Key: GPMWOMFULAXCJT-UHFFFAOYSA-N
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Description

5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 4th position of the phenyl ring, and a carboxylic acid group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 6-(4-(trifluoromethyl)phenyl)nicotinic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The chloro group may also participate in hydrogen bonding or van der Waals interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the carboxylic acid group.

    5-Chloro-2-(trifluoromethyl)benzoic acid: Similar functional groups but different core structure.

    6-(4-(Trifluoromethyl)phenyl)nicotinic acid: Lacks the chloro group.

Uniqueness

5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

5-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-10-5-8(12(19)20)6-18-11(10)7-1-3-9(4-2-7)13(15,16)17/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMWOMFULAXCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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